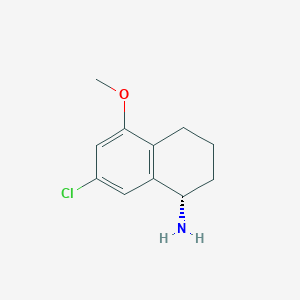![molecular formula C11H9ClN2O B13127030 (6-Chloro-[2,4'-bipyridin]-4-yl)methanol](/img/structure/B13127030.png)
(6-Chloro-[2,4'-bipyridin]-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Chloro-[2,4’-bipyridin]-4-yl)methanol is a chemical compound that belongs to the bipyridine family Bipyridines are heterocyclic compounds that consist of two pyridine rings connected by a single bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-[2,4’-bipyridin]-4-yl)methanol typically involves the chlorination of bipyridine derivatives followed by the introduction of a hydroxymethyl group. One common method is the reaction of 6-chloro-2,4’-bipyridine with formaldehyde in the presence of a base to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of (6-Chloro-[2,4’-bipyridin]-4-yl)methanol may involve large-scale chlorination and hydroxymethylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
(6-Chloro-[2,4’-bipyridin]-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom, yielding a bipyridine derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
Oxidation: Formation of 6-chloro-[2,4’-bipyridin]-4-carboxylic acid.
Reduction: Formation of 6-chloro-[2,4’-bipyridin]-4-ylmethane.
Substitution: Formation of various substituted bipyridine derivatives.
Wissenschaftliche Forschungsanwendungen
(6-Chloro-[2,4’-bipyridin]-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of (6-Chloro-[2,4’-bipyridin]-4-yl)methanol involves its interaction with specific molecular targets. In biological systems, it may bind to metal ions, forming complexes that can interfere with enzymatic activities or cellular processes. The presence of the chlorine atom and hydroxymethyl group can enhance its binding affinity and specificity towards certain targets, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6-Chloro-[3,4’-bipyridin]-2-yl)methanol: Another chlorinated bipyridine derivative with similar properties but different substitution patterns.
(6-Chloro-2-pyridinyl)methanol: A simpler structure with only one pyridine ring, used in similar applications.
Uniqueness
(6-Chloro-[2,4’-bipyridin]-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential as a versatile intermediate in organic synthesis make it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C11H9ClN2O |
|---|---|
Molekulargewicht |
220.65 g/mol |
IUPAC-Name |
(2-chloro-6-pyridin-4-ylpyridin-4-yl)methanol |
InChI |
InChI=1S/C11H9ClN2O/c12-11-6-8(7-15)5-10(14-11)9-1-3-13-4-2-9/h1-6,15H,7H2 |
InChI-Schlüssel |
CZHMTJNTVXWIPS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1C2=NC(=CC(=C2)CO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




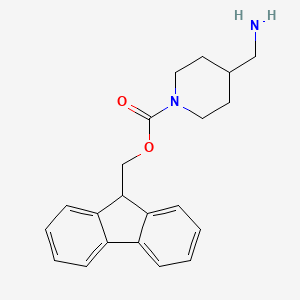
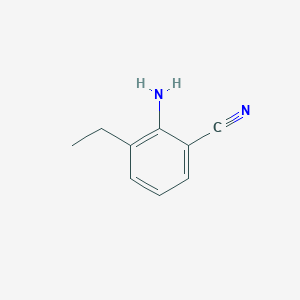
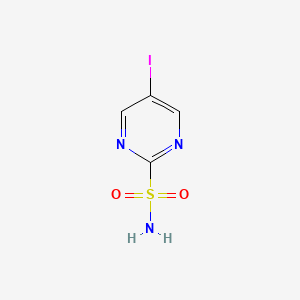
![1'-Methyl-5-(trifluoromethoxy)spiro[indoline-3,4'-piperidine]](/img/structure/B13126986.png)
![4,7-Dibenzyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13126989.png)
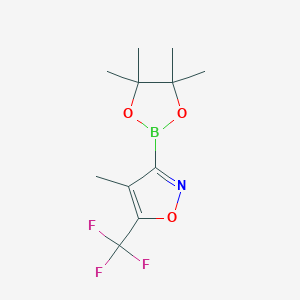
![7-(3-(Trifluoromethyl)benzyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13126999.png)




